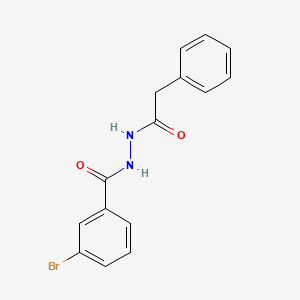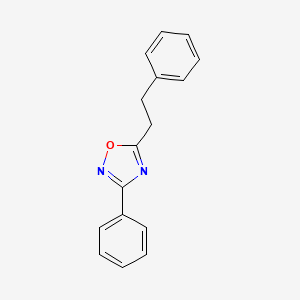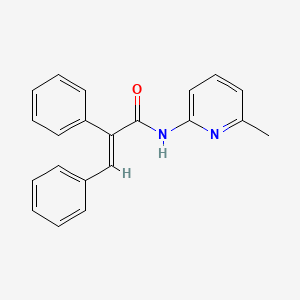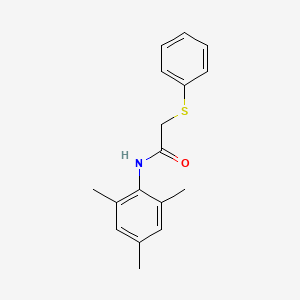
3-bromo-N'-(phenylacetyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-(phenylacetyl)benzohydrazide, also known as BPH, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BPH is a hydrazide derivative of benzohydrazide, which is structurally similar to phenylhydrazine. This compound has been found to have various biochemical and physiological effects, making it a useful tool in scientific research.
Mécanisme D'action
The mechanism of action of 3-bromo-N'-(phenylacetyl)benzohydrazide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-bromo-N'-(phenylacetyl)benzohydrazide has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
3-bromo-N'-(phenylacetyl)benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 3-bromo-N'-(phenylacetyl)benzohydrazide has also been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N'-(phenylacetyl)benzohydrazide in lab experiments is its ability to selectively inhibit the growth of cancer cells without affecting normal cells. This makes it a useful tool in cancer research. However, one limitation of using 3-bromo-N'-(phenylacetyl)benzohydrazide is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of 3-bromo-N'-(phenylacetyl)benzohydrazide in scientific research. One area of interest is the development of 3-bromo-N'-(phenylacetyl)benzohydrazide analogs that have improved solubility and bioavailability. Another area of interest is the use of 3-bromo-N'-(phenylacetyl)benzohydrazide in combination with other anticancer agents to increase their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N'-(phenylacetyl)benzohydrazide and its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, 3-bromo-N'-(phenylacetyl)benzohydrazide is a promising compound that has shown potential in the field of scientific research. Its ability to selectively inhibit the growth of cancer cells and its various biochemical and physiological effects make it a useful tool in cancer research and the study of other diseases. Further research is needed to fully understand its mechanism of action and potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 3-bromo-N'-(phenylacetyl)benzohydrazide involves the reaction of 3-bromo-benzoyl chloride with phenylacetic hydrazide in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and ethanol.
Applications De Recherche Scientifique
3-bromo-N'-(phenylacetyl)benzohydrazide has been used in various scientific research studies due to its ability to inhibit the growth of cancer cells. It has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 3-bromo-N'-(phenylacetyl)benzohydrazide has also been used in the study of tuberculosis, as it has been found to have antimicrobial activity against Mycobacterium tuberculosis.
Propriétés
IUPAC Name |
3-bromo-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOJZLQEAFJOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-(phenylacetyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)


![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)




![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)